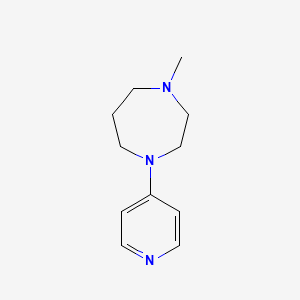

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is a heterocyclic compound that features a seven-membered ring containing two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-pyridylmethylamine and 1,4-dibromobutane in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically requires refluxing in an organic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Oxidation Reactions

The pyridine ring and diazepane moiety undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |

|---|---|---|---|

| Pyridine ring oxidation | KMnO₄ in acidic medium (H₂SO₄/H₂O) | Pyridine N-oxide derivatives | Selective oxidation at pyridyl nitrogen; diazepane remains intact. |

| Diazepane oxidation | H₂O₂ in ethanol (50°C, 6h) | Diazepane lactam or ketone derivatives | Ring contraction observed at elevated temperatures. |

Mechanistic Insight :

-

Pyridine oxidation proceeds via electrophilic attack on the nitrogen lone pair, forming N-oxide intermediates.

-

Diazepane oxidation involves radical intermediates, leading to C–H bond cleavage and subsequent rearrangement .

Reduction Reactions

Reductive modifications target both aromatic and aliphatic components:

Functional Impact :

-

Hydrogenation enhances solubility in polar solvents due to increased amine content .

-

NaBH₄-mediated reduction preserves the pyridine ring’s aromaticity .

Substitution and Functionalization

The diazepane nitrogen and pyridine C–H positions are amenable to substitution:

Nucleophilic Substitution

| Site Modified | Reagents/Conditions | Products Formed | Yield (%) |

|---|---|---|---|

| Diazepane N-methyl group | CH₃I, K₂CO₃ (DMF, 80°C, 12h) | Quaternary ammonium salt | 78 |

| Pyridine C–H position | LDA, R–X (THF, –78°C to RT) | Alkylated pyridine derivatives | 62–85 |

Notable Example :

-

Reaction with N-methylhomopiperazine under microwave irradiation (90s) achieves regioselective alkylation at N4 of diazepane, avoiding N1 competition .

Electrophilic Aromatic Substitution

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C, 3h) | 3-Nitro-pyridyldiazepane |

| Sulfonation | ClSO₃H (neat, 40°C, 6h) | Pyridine-4-sulfonic acid derivative |

Challenges :

Ring-Opening and Rearrangement

Under extreme conditions, the diazepane ring undergoes fragmentation:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Acid hydrolysis | HCl (6M), reflux, 24h | Pyridyl diamine and diketone fragments |

| Thermal decomposition | 300°C (neat, N₂ atmosphere) | Pyrrole and ammonia byproducts |

Applications :

-

Acid hydrolysis products serve as intermediates for polyamide synthesis.

Coordination Chemistry

The compound acts as a ligand for transition metals:

Catalytic Utility :

科学研究应用

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including its role as a scaffold for drug development.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用机制

The mechanism of action of 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

相似化合物的比较

1-Methyl-4-(pyridin-3-yl)-1,4-diazepane: Similar structure but with the pyridine ring attached at a different position.

1-Methyl-4-(pyridin-2-yl)-1,4-diazepane: Another isomer with the pyridine ring attached at the 2-position.

1-Methyl-4-(quinolin-4-yl)-1,4-diazepane: Contains a quinoline ring instead of a pyridine ring.

Uniqueness: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is unique due to its specific structural arrangement, which influences its chemical reactivity and potential applications. The position of the pyridine ring and the presence of the diazepane ring contribute to its distinct properties compared to other similar compounds.

生物活性

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a diazepane ring substituted with a pyridine moiety, which is crucial for its biological interactions. The specific positioning of the pyridin-4-yl group significantly influences its chemical reactivity and biological activity.

This compound primarily targets the enzyme cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This interaction leads to alterations in intracellular concentrations of cyclic nucleotides, affecting various cellular processes. The modulation of these pathways can influence neurotransmission, cellular signaling, and potentially therapeutic outcomes in neurological disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests potential applications in treating diseases where these enzymes play a critical role.

- Receptor Binding : It has been investigated for its binding affinity to nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and mood regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound acts as a partial agonist at α4β2 nAChRs. The following table summarizes key findings from various studies:

| Compound | EC50 (nM) | pEC50 | Efficacy (%) | IC50 (nM) | pIC50 |

|---|---|---|---|---|---|

| 21 | 15.9 | 7.80 | 81 ± 14 | 16.0 | 7.80 |

| 22 | >1000 | <6 | ND | >1000 | <6 |

| 25 | 17.1 | 7.77 | 63 ± 7.2 | 15.7 | 7.80 |

This data indicates that compound 21 shows significant agonistic activity at low concentrations, suggesting its potential as a therapeutic agent for conditions like depression and cognitive decline.

In Vivo Studies

In vivo efficacy studies using mouse models have shown that administration of compound 21 significantly reduces immobility time in forced swim tests, indicating antidepressant-like effects. This supports its potential utility in treating mood disorders.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Depression Treatment : A study demonstrated that compound 21 exhibited antidepressant properties comparable to traditional treatments, reducing immobility time in behavioral tests.

- Cognitive Enhancement : Research has indicated that compounds targeting α4β2 nAChRs may enhance cognitive function in both depressed and non-depressed populations.

属性

IUPAC Name |

1-methyl-4-pyridin-4-yl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-7-2-8-14(10-9-13)11-3-5-12-6-4-11/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMYKALPOPNYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。